Enovid-E 21 is a combined oral contraceptive pill that contains two active pharmaceutical ingredients: ethinyl estradiol and norgestrel. Ethinyl estradiol is a synthetic form of estrogen, while norgestrel is a synthetic progestin. This formulation is primarily used for the prevention of pregnancy and is one of the earlier forms of hormonal contraception developed for women.
Enovid-E 21 was first introduced in the early 1960s as part of a broader movement to provide women with reliable birth control options. The development of this compound was pivotal in the history of reproductive health, leading to widespread acceptance and use of oral contraceptives globally.
Enovid-E 21 falls under the classification of combined oral contraceptives (COCs), which are medications that combine both estrogen and progestin to prevent ovulation and regulate menstrual cycles. It is typically classified as a first-generation oral contraceptive due to its formulation and the time period of its introduction.
The synthesis of Enovid-E 21 involves several chemical reactions to produce its active ingredients. The synthesis of norgestrel typically begins with the conversion of 19-nortestosterone into norgestrel through a series of reactions including hydrogenation and alkylation processes. Ethinyl estradiol is synthesized from estradiol through the introduction of an ethinyl group at the C17 position, enhancing its oral bioavailability.
The molecular structure of Enovid-E 21 can be represented as follows:
Enovid-E 21 undergoes various chemical reactions during its metabolism in the body:
The mechanism by which Enovid-E 21 exerts its contraceptive effects involves several key actions:
Enovid-E 21 is primarily used as an oral contraceptive but has also been studied for other applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3